molecular formula C17H22ClF2N5O B10953186 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B10953186
M. Wt: 385.8 g/mol
InChI Key: DXYBWNHXOVJLID-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with two pyrazole rings, one of which is substituted with a chloro and dimethyl group, while the other is fused with a cyclopentane ring and substituted with a difluoromethyl group. The presence of these functional groups and the heterocyclic nature of the compound make it of significant interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. The first pyrazole ring, 4-chloro-3,5-dimethyl-1H-pyrazole, can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Cyclopentane Ring Formation: The second pyrazole ring, fused with a cyclopentane ring, is synthesized separately. This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Linking the Pyrazole Rings: The two pyrazole rings are then linked via a propyl chain. This step involves the use of a suitable linker, such as 1,3-dibromopropane, under nucleophilic substitution conditions.

    Final Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSH) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol or KSH in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl-substituted derivatives.

    Substitution: Formation of methoxy or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties. Its heterocyclic structure may impart desirable characteristics such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar substituents.

    3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazole: A compound with a similar fused ring structure but lacking the acetamide group.

Uniqueness

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is unique due to its combination of two distinct pyrazole rings, each with different substituents and functional groups. This dual pyrazole structure, along with the presence of both chloro and difluoromethyl groups, provides a unique set of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H22ClF2N5O

Molecular Weight

385.8 g/mol

IUPAC Name

N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C17H22ClF2N5O/c1-10-15(18)11(2)24(22-10)8-4-7-21-14(26)9-25-13-6-3-5-12(13)16(23-25)17(19)20/h17H,3-9H2,1-2H3,(H,21,26)

InChI Key

DXYBWNHXOVJLID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CN2C3=C(CCC3)C(=N2)C(F)F)C)Cl

Origin of Product

United States

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